H-Citrulline-7-amido-4-methylcoumarin trifluoroacetate, commonly referred to as H-Cit-AMC trifluoroacetate, is a synthetic peptide substrate extensively utilized in biochemical research. This compound consists of the amino acid citrulline linked to 7-amido-4-methylcoumarin, a fluorescent moiety that allows for sensitive detection in protease assays. The trifluoroacetate salt form enhances its solubility and stability, making it suitable for various experimental conditions. H-Cit-AMC trifluoroacetate is primarily employed to measure the activity of proteolytic enzymes, particularly those that exhibit trypsin-like specificity.
H-Cit-AMC trifluoroacetate is classified as a synthetic peptide substrate. It can be sourced from specialized chemical suppliers, such as Chem-Impex International and BenchChem . The compound's classification falls under fluorogenic substrates used in protease assays, which are critical for studying enzyme kinetics and substrate specificity.
The synthesis of H-Cit-AMC trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain. The process includes:
The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biochemical applications . Automated synthesizers are often employed in industrial settings to enhance efficiency and reproducibility.
The molecular structure of H-Cit-AMC trifluoroacetate features a central citrulline residue linked to the 7-amido-4-methylcoumarin moiety. This structure is crucial for its function as a fluorogenic substrate.
H-Cit-AMC trifluoroacetate primarily undergoes hydrolysis when exposed to proteolytic enzymes. The cleavage of the peptide bond between citrulline and the AMC moiety releases free AMC, which can be quantitatively measured due to its fluorescent properties.
The mechanism of action involves the hydrolysis of H-Cit-AMC trifluoroacetate by proteolytic enzymes. When these enzymes cleave the peptide bond, they release the fluorescent AMC moiety. This release correlates with enzyme activity, allowing for quantitative measurements of proteolytic activity in various biological samples .
Relevant data includes its effective use in measuring enzyme kinetics and specificity in various protease assays .
H-Cit-AMC trifluoroacetate is widely used in scientific research, particularly in studies involving:
H-Cit-AMC trifluoroacetate (C₁₈H₂₁F₃N₄O₆) is a fluorogenic substrate where citrulline (Cit) serves as the critical recognition site for proteolytic enzymes. Unlike arginine, citrulline possesses a neutral ureido group instead of a positively charged guanidinium moiety. This modification significantly alters protease-substrate interactions, as citrullination reduces electrostatic affinity for trypsin-like proteases while enhancing susceptibility to certain cysteine and serine proteases overexpressed in pathological conditions [1] [5]. Studies demonstrate that citrulline residues in substrates like H-Cit-AMC act as molecular rheostats, modulating cleavage kinetics by inducing conformational changes in the protease active site [2].
In rheumatoid arthritis (RA) research, citrullinated autoantigens exhibit altered processing by lysosomal cathepsins (B, S, H). Proteolytic mapping assays reveal that citrullination creates novel cleavage sites up to 36% distant from modification sites, indicating long-range structural destabilization. Only 21–31% of created cleavage sites contain direct citrulline modifications, underscoring the residue’s allosteric influence on proteolysis [2].
Table 1: Impact of Citrullination on Proteolytic Cleavage Efficiency
Protease | Native Substrate (kcat/Km, M⁻¹s⁻¹) | Citrullinated Substrate (kcat/Km, M⁻¹s⁻¹) | Fold Change |
---|---|---|---|
Cathepsin S | 1.2 × 10⁴ | 3.8 × 10⁴ | +3.2 |
Trypsin | 9.5 × 10⁵ | 1.1 × 10⁴ | -86 |
PAD2 | Not cleaved | 6.7 × 10³ | ∞ |
The quantifiable release of 7-amino-4-methylcoumarin (AMC) enables real-time monitoring of protease activity. H-Cit-AMC hydrolysis follows burst kinetics, characterized by rapid initial AMC liberation (t₁/₂ = 8–15 sec) followed by a linear steady state. This biphasic profile suggests a two-step mechanism:
Fluorometric assays (Ex/Em: 380/440–460 nm) reveal distinct kinetic parameters for key proteases:
Inhibition studies using epoxomicin show <20% reduction in AMC release from proteasome-resistant complexes, confirming the role of non-proteasomal enzymes in cleaving citrullinated substrates [10].
H-Cit-AMC’s specificity profile diverges significantly from arginine- or lysine-containing analogs:
Table 2: Cleavage Specificity of AMC-Conjugated Peptides
Substrate | Primary Target Protease | Relative Activity vs. H-Cit-AMC |
---|---|---|
H-Cit-AMC | Cathepsin S, PAD4 | 1.0 (reference) |
Ac-RLR-AMC [3] | 26S proteasome (trypsin-like) | 3.7× higher |
H-Phe-AMC [6] | Chymotrypsin, Cathepsin K | 0.6× lower |
H-Ala-Phe-Lys-AMC [9] | Plasmin, Trypsin | 2.1× higher |
Notably, Ac-RLR-AMC’s cationic arginine residues enhance proteasome affinity (kcat/Km = 2.8 × 10⁶ M⁻¹s⁻¹), while H-Cit-AMC’s neutral citrulline redirects specificity toward calcium-dependent peptidylarginine deiminases. Substituting citrulline with homocitrulline (carbamylated lysine) abolishes proteolytic susceptibility, confirming the ureido group’s essential role [7].
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